Peroxide, nitro 1-oxobutyl
Description
Structure
3D Structure
Properties
CAS No. |
27746-48-1 |
|---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
nitro butaneperoxoate |
InChI |
InChI=1S/C4H7NO5/c1-2-3-4(6)9-10-5(7)8/h2-3H2,1H3 |
InChI Key |
HZUMMZVMNQSPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OO[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Peroxide, Nitro 1 Oxobutyl
Advanced Chemical Synthesis Pathways
Modern organic synthesis provides a versatile toolkit for constructing complex molecules. For a target like Peroxide, nitro 1-oxobutyl, pathways can be broadly categorized by the nature of the bond-forming or bond-breaking events that are central to the synthetic route.
Homolytic cleavage, the symmetrical breaking of a covalent bond to produce two radicals, is a cornerstone of many peroxide syntheses. nih.gov These routes often involve the generation of a reactive radical species that can be trapped by a suitable partner. For this compound, a plausible pathway involves the generation of a butyryl radical or a nitroxide radical.
The thermal or photochemical decomposition of a precursor like benzoyl peroxide can initiate radical chains. rsc.org A strategy could involve the reaction of a compound with a weakly bonded hydrogen atom with an alkyl peroxide, leading to molecule-induced homolytic dissociation. nih.gov For instance, the decomposition of di-tert-butyl peroxide (DTBP) above 100°C is a common method for initiating radical reactions. organic-chemistry.org A possible route could involve the homolytic cleavage of a suitable peroxide initiator to generate radicals that abstract a hydrogen from a nitrobutane derivative, which then reacts with a source of the peroxycarboxyl group. The combination of a frustrated Lewis pair with a peroxide can also induce homolytic cleavage via a single electron transfer (SET) mechanism. rsc.org
Table 1: Illustrative Conditions for Homolytic Cleavage-Based Syntheses
| Parameter | Condition | Rationale |
|---|---|---|
| Initiator | Di-tert-butyl peroxide (DTBP), Azobisisobutyronitrile (AIBN) | Provides a source of radicals upon thermal or photochemical decomposition to initiate the desired reaction cascade. organic-chemistry.orggoogle.com |
| Precursors | 1-Nitrobutane, Butyraldehyde | Serve as sources for the nitro-alkyl and acyl fragments of the target molecule. |
| Solvent | Toluene, Acetonitrile (B52724) | Relatively inert solvents that can facilitate the reaction while minimizing unwanted side reactions. |
| Temperature | 80-120 °C | Sufficient to induce thermal homolysis of common radical initiators like DTBP. organic-chemistry.org |
Heterolytic cleavage involves the asymmetrical breaking of a bond, resulting in the formation of a cation and an anion. These pathways are fundamental in many substitution and addition reactions used for peroxide synthesis. surrey.ac.uk The synthesis of this compound via a heterolytic route would likely involve the nucleophilic attack of a peroxy species on an electrophilic nitro-functionalized substrate, or vice versa.
One established approach involves the acid-catalyzed reaction of hydroperoxides with suitable electrophiles. surrey.ac.uk For instance, a peroxy acid could react with a nitro-substituted alcohol under acidic conditions. Alternatively, the reaction could involve a nucleophilic peroxide anion attacking a nitro-containing molecule with a suitable leaving group. The presence of protons can be a critical factor in facilitating the heterolytic cleavage of the peroxide O-O bond in certain precursors. nih.gov The ease of heterolysis is influenced by the polarization of the O-O bond and the stability of the resulting charged intermediates. surrey.ac.uknih.gov
Table 2: Key Factors in Heterolytic Cleavage-Based Syntheses
| Factor | Description | Relevance to Synthesis |
|---|---|---|
| Catalyst | Mineral Acids (e.g., H₂SO₄), Lewis Acids | Promotes the formation of electrophilic intermediates and facilitates the cleavage of O-O or C-O bonds. surrey.ac.uk |
| Nucleophile | Hydroperoxides (e.g., tert-Butyl hydroperoxide), Peroxy acids | The peroxy-containing species that attacks the electrophilic center. |
| Leaving Group | Halides, Tosylates | A group that departs from the electrophilic substrate upon nucleophilic attack. |
| Solvent Polarity | Polar solvents (e.g., Dichloromethane, Acetonitrile) | Can stabilize charged intermediates and transition states common in heterolytic reactions. |
Transition metal catalysis offers powerful and selective methods for forming new bonds. While direct catalytic synthesis of a nitro-peroxide is specific, related transformations suggest feasibility. For example, rhodium and palladium complexes are effective in the N-alkylation and N-heterocyclization of nitroarenes. capes.gov.br Furthermore, the oxidation of anilines to nitroarenes can be achieved using catalysts based on rhodium, iron, and manganese in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com
A potential strategy for this compound could involve the transition metal-catalyzed coupling of a nitro-containing precursor with a peroxide source. For instance, copper(I) salts have been used to catalyze reactions involving radical intermediates in the presence of DTBP. organic-chemistry.org A tungsten-based catalyst system, used with hydrogen peroxide, has been developed for the oxidation of aniline (B41778) compounds to nitrobenzene (B124822) compounds, demonstrating the compatibility of metals with both nitro groups and peroxide oxidants under controlled pH conditions. google.com
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and various transformations, including peroxidation. nih.gov Chiral organocatalysts have been successfully employed in the enantioselective peroxidation of α,β-unsaturated aldehydes and ketones using hydroperoxides. organic-chemistry.org A plausible organocatalytic route to this compound could involve the activation of a nitro-aldehyde or a related substrate by a chiral amine catalyst to form a reactive enamine intermediate, which would then be attacked by a hydroperoxide. Hydrogen-bond donor organocatalysts have also been reported for the synthesis of α-peroxyesters. nih.govacs.orgacs.org
Biocatalysis offers a green and highly selective alternative for chemical synthesis. wordpress.com While specific enzymes for this transformation are not established, the principle of using enzymes for oxidation is well-known. Peroxidases, for example, are enzymes that catalyze oxidation reactions using hydrogen peroxide. researchgate.netua.es A chemoenzymatic approach could be envisioned where an enzyme facilitates the selective peroxidation of a nitro-functionalized substrate. Lipases, known for their promiscuity, can catalyze perhydrolysis to generate peracids, which could be key intermediates. ua.es
Table 3: Comparison of Catalytic Approaches
| Catalysis Type | Typical Catalyst | Advantages | Potential Application for this compound |
|---|---|---|---|
| Transition Metal | Rh, Pd, Cu, W complexes capes.gov.brmdpi.comgoogle.com | High efficiency, control over reactivity, diverse transformations. | Catalytic coupling of a nitro-alkane/aldehyde with a peroxy acid or hydroperoxide. |
| Organocatalysis | Chiral amines, H-bond donors organic-chemistry.orgnih.gov | Metal-free, often milder conditions, potential for high enantioselectivity. | Asymmetric synthesis via activation of a nitro-carbonyl compound. |
| Biocatalysis | Peroxidases, Lipases wordpress.comresearchgate.netua.es | High selectivity (regio-, stereo-), environmentally benign (uses water, mild conditions). | Selective enzymatic peroxidation of a functionalized nitro-butane derivative. |
Innovations in Flow Chemistry for this compound Synthesis
The synthesis of organic peroxides is often hazardous due to their thermal instability and potential for explosive decomposition. thieme-connect.comresearchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, efficiency, and scalability for such hazardous reactions. mt.comrsc.orgchemanager-online.com
The key benefit of continuous flow technology is the small reaction volume at any given moment, which dramatically improves heat transfer and minimizes the risk of thermal runaway. thieme-connect.comamt.uk This allows for the use of reaction conditions, such as higher temperatures or concentrations, that would be unsafe in traditional batch reactors. chemanager-online.com An online continuous flow process for preparing organic peroxides from hydrogen peroxide has been patented, highlighting the industrial interest in this technology for improving safety and efficiency. patsnap.com
The design of a continuous flow reactor is critical for optimizing the synthesis of a sensitive compound like this compound. Common designs include plug flow reactors (PFRs), often made of coiled tubing, and continuous stirred-tank reactors (CSTRs). amt.uk
For peroxide synthesis, PFRs are often preferred as they offer excellent heat and mass transfer, precise control over residence time, and a narrow residence time distribution. researchgate.net The reactor material must be non-reactive, and the geometry, such as using static mixers, can be optimized to ensure efficient mixing of reagents. kit.edu Dynochem modeling can be used to simulate and optimize variables like tube length, temperature, and residence time to maximize product yield and process safety. mt.com The ability to integrate reaction, workup, and analysis steps into a single, automated flow system further enhances safety and efficiency. rsc.orgamarequip.com
Table 4: Reactor Design Considerations for Flow Synthesis
| Parameter | Design Choice / Optimization | Benefit for Peroxide Synthesis |
|---|---|---|
| Reactor Type | Plug Flow Reactor (PFR) amt.uk | Excellent control over residence time and temperature profile, minimizing side product formation. |
| Heat Transfer | High surface-area-to-volume ratio, external cooling/heating jacket thieme-connect.com | Rapidly dissipates heat from the exothermic reaction, preventing thermal runaway. |
| Mixing | Static mixers, coiled tubing amt.ukkit.edu | Ensures homogeneous mixing of reactants, leading to consistent product quality and yield. |
| Material | Non-reactive materials (e.g., PFA, glass, stainless steel) | Prevents decomposition of the peroxide product catalyzed by reactor walls. |
| Automation | Automated pumps and back-pressure regulators amarequip.com | Provides precise control over stoichiometry and reaction conditions, enhancing safety and reproducibility. |
Enhanced Reaction Control in Flow Systems
The synthesis of organic peroxides is often limited by their explosive and unstable nature, which can lead to localized heat accumulation and potential runaway reactions in traditional batch reactors. thieme-connect.comresearchgate.net Continuous flow chemistry emerges as a superior alternative, offering significant improvements in safety and reaction efficiency by providing precise control over critical process parameters. thieme-connect.comamf.ch This technology is particularly well-suited for handling hazardous compounds like nitro-containing peroxides. researchgate.netresearchgate.net
Flow chemistry systems utilize microreactors or tube reactors with very high surface-area-to-volume ratios. thieme-connect.comrsc.org This characteristic facilitates exceptionally efficient heat transfer, preventing the formation of dangerous hotspots and allowing for precise temperature control, which is critical for managing the exothermic decomposition of peroxides. researchgate.netrsc.org The small internal volume of these reactors ensures that only a minimal amount of the hazardous material is present at any given moment, drastically reducing the risk associated with potential explosive events. thieme-connect.comresearchgate.net
Furthermore, flow systems enable superior mixing and accurate control over residence time and stoichiometry. amf.ch Reagents are introduced continuously via precise pumps, ensuring that reactions proceed under optimal and steady-state conditions. amf.ch This level of control leads to improved product yields, higher selectivity, and reduced reaction times compared to conventional batch processes. thieme-connect.comresearchgate.net For a molecule like this compound, a flow process could involve the controlled mixing of a suitable precursor, such as a nitro-substituted acyl chloride, with an oxidizing agent like hydrogen peroxide in a cooled microreactor to generate the target compound safely and efficiently. rsc.org The ability to integrate reaction and workup steps within a single continuous system further enhances the utility of this approach for industrial-scale production. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis Parameters for a Hypothetical Nitro-Peroxide
| Parameter | Batch Reactor | Flow Reactor | Advantage of Flow System |
|---|---|---|---|
| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) | Minimized hazard potential; significantly enhanced safety. thieme-connect.comresearchgate.net |
| Heat Transfer | Poor (Low surface area/volume ratio) | Excellent (High surface area/volume ratio) | Prevents local hotspots, enables precise temperature control, and reduces risk of thermal runaway. rsc.org |
| Mixing Efficiency | Variable, often slow diffusion | Rapid and efficient due to short diffusion distances | Increases reaction rates, improves yield and selectivity. amf.ch |
| Residence Time Control | Poor, distribution of reaction times | Precise and uniform | Allows fine-tuning of reaction for optimal conversion and minimal byproducts. amf.ch |
| Safety Profile | Risk of large-scale thermal runaway | In-situ generation and consumption of hazardous intermediates | Confines hazards to a very small volume, enabling the use of highly reactive species. researchgate.net |
Emerging Paradigms in Nitro-Peroxide Synthesis (e.g., Oxygen Stitching Strategies)
Beyond process optimization, new conceptual paradigms in chemical synthesis are enabling novel approaches to constructing complex molecules like nitro-peroxides. One such emerging strategy is "oxygen stitching," a concept guided by biosynthetic logic where molecular oxygen is directly incorporated, or "stitched," into an organic framework to form a peroxide bond. nih.govacs.org
This strategy was notably demonstrated in the four-step synthesis of the antimalarial natural product, cardamom peroxide. acs.orgchem-station.com The key step involved an unusual manganese-catalyzed tandem hydroperoxidation reaction that utilized molecular oxygen from the air. nih.govrsc.org This approach highlights a powerful method for forging peroxide rings through peroxyradical cyclization, a maneuver that could be adapted for the synthesis of other complex peroxides. acs.org
Applying this paradigm to this compound would involve designing a precursor that contains the necessary nitro-functionalized butanoyl moiety alongside a suitable unsaturated system. A hypothetical pathway could involve a manganese-catalyzed hydroperoxidation of a nitro-functionalized diene or alkene substrate. rsc.orgnih.gov The catalyst would facilitate the reaction with molecular oxygen to generate a peroxy radical intermediate, which would then undergo a controlled cyclization or subsequent reaction to yield the final acyclic nitro-peroxide structure. The use of manganese-based catalysts is particularly advantageous as they are earth-abundant and can activate oxidants like hydrogen peroxide under mild conditions. nih.govrsc.orgmdpi.com
This strategy represents a significant departure from traditional methods that often rely on the nucleophilic substitution of a leaving group with a peroxide anion. By leveraging radical processes and C-H functionalization logic, oxygen stitching and related biomimetic approaches offer a highly efficient and atom-economical route to novel peroxide-containing molecules. nih.govacs.org
Table 2: Hypothetical Key Steps in an "Oxygen Stitching" Synthesis of a Nitro-Peroxide
| Step | Description | Key Reagents/Conditions | Rationale |
|---|---|---|---|
| 1. Precursor Synthesis | Preparation of an unsaturated substrate containing the nitro-butanoyl framework. | Standard organic synthesis techniques. | Installation of the required functionalities for the key stitching reaction. scispace.combohrium.com |
| 2. Radical Initiation | Generation of a carbon-centered radical on the substrate. | Manganese catalyst (e.g., Mn(III) acetylacetonate), co-oxidant if needed. | Creates the initial reactive site for interaction with molecular oxygen. rsc.org |
| 3. Oxygen Trapping | The carbon radical reacts with molecular oxygen (O₂) from the air. | O₂ (from air). | Forms a peroxy radical intermediate, incorporating the peroxide moiety. nih.govacs.org |
| 4. Hydrogen Atom Abstraction/Termination | The peroxy radical abstracts a hydrogen atom to form a hydroperoxide or undergoes further transformation. | Hydrogen donor (e.g., N-hydroxy compound). | Stabilizes the peroxide product, completing the "stitching" process. rsc.org |
| 5. Final Conversion | Conversion of the intermediate hydroperoxide to the target this compound. | Acylation or other functional group manipulation. | Achieves the final molecular structure. organic-chemistry.org |
Reaction Mechanisms and Kinetics of Peroxide, Nitro 1 Oxobutyl Transformations
Elucidation of O-O Bond Cleavage Mechanisms
The peroxide bond (O-O) is the lynchpin of the reactivity of "Peroxide, nitro 1-oxobutyl." Its cleavage initiates a cascade of chemical events. The mode of this cleavage, whether homolytic or heterolytic, is a critical determinant of the subsequent reaction pathways and final products.
Homolytic and Heterolytic Pathways
The cleavage of the O-O bond in "this compound" can proceed through two primary pathways: homolytic and heterolytic cleavage. ontosight.ainih.gov
Homolytic Cleavage: This pathway involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons. This process generates two free radicals. For "this compound," this would result in the formation of a nitro-containing alkoxy radical and a butoxy radical. This pathway is often favored under thermal or photochemical conditions.
Heterolytic Cleavage: In this pathway, the O-O bond breaks asymmetrically, with one oxygen atom retaining both bonding electrons, leading to the formation of a cation and an anion. The presence of polar solvents or catalysts can facilitate this process. For instance, in the presence of an acid, the peroxide can be protonated, making the O-O bond more susceptible to heterolytic scission. Studies on related peroxide systems have shown that electron-withdrawing groups can promote heterolytic cleavage. researchgate.net
The preference for one pathway over the other is influenced by several factors, including the solvent, temperature, and the presence of catalysts or other reagents.
Radical Formation and Reactivity Cascades
Homolytic cleavage of the O-O bond in "this compound" unleashes a cascade of radical reactions. ontosight.ai The initially formed radicals are highly reactive and can participate in a variety of subsequent transformations.
The general scheme for radical formation can be represented as:
R-O-O-R' → R-O• + •O-R'
In the case of "this compound," the primary radicals would be a nitro-1-oxobutoxy radical and a secondary radical derived from the other part of the molecule. These radicals can then undergo several reactions, including:
Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of an alcohol and a new radical.
Addition to Double Bonds: The radicals can add to the double bonds of unsaturated compounds, initiating polymerization or leading to the formation of new carbon-centered radicals.
Fragmentation: The alkoxy radicals can undergo β-scission, a process where a bond beta to the radical center breaks, yielding a ketone and a new radical.
Termination: Two radicals can combine to form a stable, non-radical product.
These radical cascade reactions are fundamental to the application of organic peroxides as initiators in polymerization and other radical-mediated processes. iu.eduresearchgate.net
Influence of Substituent Effects on Peroxy Bond Lability
The stability and reactivity of the peroxide bond are significantly influenced by the nature of the substituents attached to it. Electron-withdrawing and electron-donating groups can alter the electron density around the O-O bond, thereby affecting its lability.
| Substituent Effect | Impact on O-O Bond | Consequence |
| Electron-Withdrawing Groups (e.g., nitro group) | Weaken the O-O bond | Lower the activation energy for homolytic cleavage, making the peroxide more reactive. |
| Electron-Donating Groups | Strengthen the O-O bond | Increase the activation energy for homolytic cleavage, making the peroxide more stable. |
| Steric Hindrance | Can weaken the O-O bond | Increased steric repulsion between bulky substituents can destabilize the ground state of the peroxide, lowering the bond dissociation energy. |
Data compiled from general principles of organic chemistry.
Computational studies on various peroxides have provided quantitative insights into these effects, showing a correlation between the electronic properties of the substituents and the O-O bond dissociation energy. wayne.edu For "this compound," the presence of the electron-withdrawing nitro group is expected to decrease the stability of the peroxide bond, making it more prone to cleavage compared to unsubstituted alkyl peroxides.
Mechanistic Investigations of Nitro Group Participation
The nitro group in "this compound" is not merely a passive substituent. It actively participates in the reaction mechanisms, influencing the electronic properties of the molecule and opening up unique reaction pathways.
Role of the Nitro Group in Electron Transfer Processes
The nitro group is a potent electron-withdrawing group and can participate in electron transfer processes. nih.gov In the context of "this compound," the nitro group can facilitate the reduction of the peroxide.
The reduction of a nitro group typically proceeds in a stepwise manner, involving the formation of nitroso and hydroxylamino intermediates before yielding the corresponding amine. cardiff.ac.uk These reduction processes are often mediated by single-electron transfer (SET) or two-electron transfer (hydride transfer) mechanisms. nih.gov
The presence of the peroxide linkage in proximity to the nitro group could lead to intramolecular electron transfer, potentially triggering the cleavage of the O-O bond. The feasibility of such a process would depend on the redox potentials of the nitro group and the peroxide.
Intramolecular Rearrangements and Cyclization Mechanisms
The presence of both a nitro group and a peroxide functionality within the same molecule raises the possibility of intramolecular rearrangements and cyclization reactions. While direct evidence for "this compound" is not available, related studies on nitro-containing compounds demonstrate the propensity for such transformations.
For instance, the migration of a nitro group has been observed in other molecular frameworks, often proceeding through cyclic intermediates. researchgate.net In the case of "this compound," a potential rearrangement could involve the interaction of the nitro group with the peroxide linkage, possibly leading to the formation of heterocyclic structures. The formation of five-membered heterocycles, such as isoxazolines, is a common outcome in reactions involving nitro compounds and is often rationalized through cycloaddition mechanisms. mdpi.com
Further mechanistic studies, including computational modeling and isotopic labeling experiments, would be necessary to fully elucidate the potential for and mechanisms of intramolecular rearrangements and cyclizations in "this compound."
Kinetic Studies of this compound Reactions
The study of reaction kinetics is fundamental to understanding the transformation rates and mechanisms of peroxide compounds. For a molecule like this compound, kinetic studies would focus on its decomposition and oxidation reactions.
The rate of decomposition for a peroxide is typically determined by monitoring the disappearance of the peroxide or the appearance of products over time. For acyl peroxides, this is often a first-order reaction, where the rate is directly proportional to the concentration of the peroxide. youtube.com The rate law can be expressed as:
Rate = k[this compound]
Where 'k' is the rate constant. Experimental methods to determine the rate include titration of the remaining peroxide, often with potassium permanganate, or spectroscopic techniques that track the concentration of reactants or products. youtube.comnih.govlibretexts.org
Kinetic modeling is then employed to develop a mathematical representation of the reaction system. acs.orgnih.gov For the perhydrolysis of an acid to form a peroxy acid, a related reaction, kinetic models must account for reactant concentrations, temperature, and the presence of catalysts. acs.org A suitable kinetic model for the reactions of this compound would likely involve multiple steps, especially if intermediates are formed. For instance, the decomposition of hydrogen peroxide is understood to occur in two steps: a slow initial decomposition followed by a fast reaction between intermediate products. youtube.com
Advanced kinetic modeling can be performed using computational methods, such as those based on reactive force fields (ReaxFF), which can simulate reaction dynamics and help elucidate complex reaction mechanisms from first principles. nih.gov
Table 1: Hypothetical Kinetic Data for the Decomposition of this compound
| Temperature (K) | Initial Concentration (mol/L) | Rate Constant (k, s⁻¹) |
| 333 | 0.1 | 1.5 x 10⁻⁵ |
| 343 | 0.1 | 4.5 x 10⁻⁵ |
| 353 | 0.1 | 1.2 x 10⁻⁴ |
This interactive table presents hypothetical data based on typical values for acyl peroxide decomposition.
The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. purdue.edu It represents the peak of the energy barrier on a reaction coordinate diagram that separates reactants from products. For peroxide decomposition, the O-O bond cleavage is the critical step and has a significant activation energy. The uncatalyzed decomposition of hydrogen peroxide, for example, has an activation energy of approximately 75 kJ/mol. libretexts.orgrsc.org
The presence of substituents, such as the nitro group and the oxobutyl group in this compound, would influence the activation energy. The nitro group, being electron-withdrawing, can affect the stability of the transition state. Studies on acyl-p-nitro-benzoyl peroxides show that substituents play a role in the polar character of the decomposition transition state. acs.org
Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. purdue.edulibretexts.org For instance, the iodide-catalyzed decomposition of hydrogen peroxide has a significantly lower activation energy of 56.5 kJ/mol. libretexts.org Enzymatic catalysts like catalase can lower the activation energy even more dramatically. rsc.org
Table 2: Comparison of Hypothetical Activation Energies for this compound Decomposition
| Reaction Pathway | Catalyst | Activation Energy (Ea) (kJ/mol) | Relative Rate Increase |
| Uncatalyzed | None | 78 | 1 |
| Metal-Free Catalysis | Iminium Salt | 60 | ~1,000x |
| Enzymatic Catalysis | Peroxygenase | 35 | >1,000,000x |
This interactive table presents hypothetical data based on known effects of catalysts on peroxide decomposition. libretexts.orgrsc.org
Catalysis in this compound Chemistry
Due to the often slow rates of uncatalyzed peroxide reactions, catalysis is crucial for practical applications. Both metal-free and enzymatic systems offer effective means to activate peroxides like this compound for various transformations.
The use of transition metals in catalysis can be limited by cost and toxicity, leading to growing interest in metal-free alternatives. acs.org Small organic molecules, or organocatalysts, can effectively activate peroxides. rsc.org
Ketones and Aldehydes: Activated carbonyl compounds, such as perfluoroacetophenone, can catalyze the oxidation of various substrates using hydrogen peroxide. scispace.com
Iminium Catalysis: Iminium salts, formed from the reaction of an amine and a carbonyl compound, can activate hydrogen peroxide for reactions like epoxidation. rsc.org
Carbocatalysis: Carbon-based materials like activated carbon have been shown to be effective catalysts for activating oxidants such as peroxydisulfate (B1198043) and hydrogen peroxide for the degradation of organic contaminants. researchgate.netrsc.org Their catalytic activity is often linked to their surface area and electron-donating capabilities. rsc.org
Surfactants: Cationic surfactants have been shown to catalyze the activation of peroxymonosulfate (B1194676) by concentrating the reactive anions at the micellar surface, which accelerates the oxidation reaction. nih.gov
These metal-free systems often operate under mild conditions and offer a greener alternative to traditional metal catalysts. acs.orgrsc.org
Enzymes offer highly efficient and selective catalysis for peroxide transformations under mild, aqueous conditions. youtube.com
Catalases: These enzymes are exceptionally efficient at decomposing hydrogen peroxide into water and oxygen. rsc.orgnih.gov The mechanism involves a heme iron center that cycles between oxidation states to facilitate the two-electron reduction of hydrogen peroxide. nih.gov Immobilized catalase can be used in continuous-flow reactors, offering high stability and reusability. mdpi.com
Peroxygenases: Unspecific peroxygenases (UPOs) are versatile biocatalysts that can use a peroxide, like hydrogen peroxide, to perform selective oxyfunctionalization reactions, such as inserting an oxygen atom into a C-H bond. youtube.com
Biomimetic Catalysis: Synthetic complexes that mimic the active sites of enzymes are also used. For example, copper(II) complexes with polyelectrolytes have been studied as catalase models for hydrogen peroxide decomposition. nih.gov These systems help in understanding the mechanisms of their biological counterparts.
Enzymatic catalysis is widely applied in various industries, including food, medicine, and textiles, due to its specificity and environmentally friendly nature. mdpi.commdpi.com
Computational Chemistry and Theoretical Studies on Peroxide, Nitro 1 Oxobutyl
Quantum Chemical Characterization of Reaction Intermediates and Transition States
Quantum chemical methods are essential for elucidating the complex mechanisms of atmospheric chemical reactions, including those involving peroxyacyl nitrates. nih.govnih.gov These computational techniques allow for the detailed characterization of transient species such as reaction intermediates and the transition states that connect them, providing insights that are often difficult to obtain through experimental means alone. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. unimib.it It has been successfully applied to study the structural parameters of peroxyacyl nitrates. nih.gov For a series of PANs, including the 1-oxobutyl variant (peroxybutyryl nitrate (B79036) or PnBN), equilibrium structures have been optimized using DFT functionals like B3LYP and M06-2X, paired with extensive basis sets such as 6-311++G(3df,3pd). nih.gov
These calculations provide detailed geometric parameters. For instance, the key bond lengths and angles that define the molecule's shape and reactivity can be accurately determined. The table below presents a selection of optimized structural parameters for Peroxide, nitro 1-oxobutyl (PnBN) calculated at the M06-2X/6-311++G(3df,3pd) level of theory. nih.gov
Table 1: Selected Optimized Structural Parameters of this compound (PnBN) using DFT
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | 1.19 Å |
| C-O | 1.38 Å | |
| O-O | 1.44 Å | |
| O-N | 1.49 Å | |
| Dihedral Angle | C-O-O-N | 84.8° |
| O-O-N=O | 108.9° |
(Data sourced from M06-2X/6-311++G(3df,3pd) calculations). nih.gov
DFT calculations are also crucial for understanding reaction mechanisms. For example, studies on the decomposition of similar nitro-aromatic compounds have used DFT to map out reaction pathways, showing that such processes can occur through one-step mechanisms via asynchronous transition states. researchgate.net This level of detail helps in understanding the polar nature of these reactions. researchgate.net
Molecular Dynamics Simulations of this compound Reactivity
Molecular dynamics (MD) simulations offer a way to study the time-evolution of molecular systems, providing insights into reaction dynamics and mechanisms under specific conditions. nih.gov Reactive force fields (ReaxFF) are often used in MD simulations to model chemical reactions. nih.gov
Furthermore, ReaxFF-MD simulations have been used to investigate the combustion of nanoparticle fuels with peroxide oxidizers, detailing the atomic-level mechanisms of adsorption, decomposition, and radical formation on surfaces. nih.gov This methodology could be adapted to study the heterogeneous reactivity of this compound on atmospheric aerosols.
Thermodynamic and Kinetic Modeling of Decomposition Pathways
The stability and atmospheric lifetime of this compound are governed by its decomposition pathways. Thermodynamic and kinetic modeling provides essential data on the feasibility and rates of these reactions. nrel.gov
Enthalpies of Formation and Reaction Energies
The enthalpy of formation is a critical thermodynamic quantity for assessing the stability of a molecule. youtube.com Computational methods, particularly high-accuracy ab initio and DFT calculations, are used to predict these values. nih.gov For instance, the standard enthalpy change of a reaction can be calculated using the standard enthalpies of formation of the products and reactants. youtube.com
For a series of peroxyacyl nitrates, highly accurate quantum chemical methods have been used to derive their energies, which can then be used to calculate enthalpies of formation and reaction energies for decomposition pathways. nih.gov The primary decomposition pathway for PANs is the homolytic cleavage of the O-NO₂ bond, which is a reversible reaction. wikipedia.org
RC(O)O₂NO₂ ⇌ RC(O)O₂• + NO₂ wikipedia.org
The energy required for this bond to break is a key parameter in determining the atmospheric lifetime of the compound. Computational models can provide this bond dissociation energy, which is directly related to the enthalpy of the reaction.
Table 2: Calculated Thermodynamic Data for a Peroxyacyl Nitrate Analogue
| Property | Method | Calculated Value (kcal/mol) |
|---|---|---|
| Enthalpy of Reaction (ΔH) for O-NO₂ bond cleavage | DFT (B3LYP) | ~26-28 |
| Activation Energy (Ea) for O-NO₂ bond cleavage | DFT (B3LYP) | ~27-29 |
(Values are representative for peroxyacetyl nitrate, a close analogue, and provide an estimate for this compound)
Computational Prediction of Reaction Kinetics
Computational methods are also employed to predict the rates of chemical reactions. mdpi.com By calculating the activation energies (energy barriers) for different reaction pathways, the rate constants can be estimated using transition state theory. researchgate.net
For nitro-containing energetic molecules, computational studies have explored various decomposition mechanisms, including C-NO₂ bond cleavage and nitro-nitrite isomerization. mdpi.com The kinetic parameters derived from these calculations help to determine the dominant decomposition pathway under different temperature regimes. mdpi.com For peroxyacyl nitrates, the thermal decomposition rate is of primary importance. The rate of the O-NO₂ bond cleavage is highly temperature-dependent, which is why PANs act as a reservoir for NOx in the colder upper troposphere and release it in warmer regions. nih.gov
Quantum chemical modeling of the reaction between nitric oxide and oxygen has shown that the activation energy is highly dependent on the conformation of the peroxide intermediate, highlighting the importance of accurate structural and energetic calculations for kinetic predictions. researchgate.net Similar detailed kinetic modeling for this compound would be crucial for accurately representing its role in atmospheric chemistry models.
Environmental Fate and Degradation Pathways of Peroxide, Nitro 1 Oxobutyl
Atmospheric Chemistry of Peroxide, Nitro 1-Oxobutyl
As a type of peroxyacyl nitrate (B79036), the atmospheric behavior of this compound is representative of the PAN class, which includes more commonly studied compounds like peroxyacetyl nitrate (PAN) and peroxypropionyl nitrate (PPN). wikipedia.orgwikipedia.org PANs are key components of photochemical smog, often found in conjunction with elevated ozone concentrations. wikipedia.orgnih.gov Their stability is highly dependent on temperature, which allows them to be transported over long distances in colder regions of the atmosphere, releasing NOx in warmer areas and contributing to ozone formation far from the original pollution source. wikipedia.orgenergyeducation.cawikipedia.org
The primary atmospheric loss processes for this compound and other PANs are thermal decomposition and photolysis. wikipedia.orgcopernicus.org
Thermal Decomposition: This is the dominant degradation pathway in the warmer, lower troposphere. wikipedia.org The compound breaks down, reversing its formation reaction, to yield a peroxybutyryl radical and nitrogen dioxide (NO2). wikipedia.orgwikipedia.org The lifetime of PANs is highly sensitive to temperature; for instance, at 25°C, the lifetime of peroxyacetyl nitrate is about 30 minutes, whereas at colder temperatures, it can persist for months, allowing for long-range transport. energyeducation.canih.gov
RC(O)OONO₂ ⇌ RC(O)OO• + NO₂• wikipedia.org
Photolysis: In the colder upper troposphere and lower stratosphere, where thermal decomposition is slow, ultraviolet (UV) photolysis becomes the principal destruction mechanism. wikipedia.orgcopernicus.org Photolysis can proceed via different channels, including the breaking of the peroxide bond to release radicals. Studies on peroxyacetyl nitrate (PAN) have determined a quantum yield for the nitrate radical (NO₃) of 0.31 ± 0.08 upon photolysis at 289 nm, indicating that this is a significant pathway. nih.gov
Table 1: Atmospheric Degradation Pathways for Peroxyacyl Nitrates (PANs)
| Degradation Pathway | Controlling Factors | Atmospheric Region | Atmospheric Lifetime | Rate Constant / Quantum Yield |
|---|---|---|---|---|
| Thermal Decomposition | Temperature | Lower Troposphere | Hours to Days | Highly temperature-dependent |
| Photolysis | UV Radiation | Upper Troposphere / Lower Stratosphere | Days to Weeks | Φ(NO₃) for PAN ≈ 0.31 nih.gov |
| Reaction with OH | OH Radical Concentration | Troposphere | Months to a Year | k ≈ 1 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ (for PAN) wikipedia.org |
The atmospheric chemistry of this compound is intrinsically linked to radical chemistry, primarily through its formation and decomposition. The compound itself is relatively unreactive towards the hydroxyl radical (OH), the atmosphere's primary cleaning agent. copernicus.org The reaction rate constant for OH with peroxyacetyl nitrate is low, leading to an estimated atmospheric lifetime of several months to a year with respect to this reaction, making it a minor sink compared to thermal decomposition and photolysis. wikipedia.orgcopernicus.org
The key radical reactions are those that govern its existence:
Formation: this compound is formed from the reversible reaction between a peroxybutyryl radical (C₄H₇C(O)OO•) and nitrogen dioxide (NO₂). wikipedia.org
Decomposition: The peroxybutyryl radical released during thermal decomposition can react with nitric oxide (NO), a process that is significantly faster than its reaction with NO₂. nih.govnih.gov This reaction inhibits the reformation of the parent PAN compound and propagates radical chains that lead to ozone production. nih.govcopernicus.org
Competition in Low-NOx Environments: Under low-NOx conditions, the peroxy radicals that would otherwise form PANs can react with hydroperoxyl radicals (HO₂) or other peroxy radicals (RO₂). copernicus.orgdoi.org These reactions typically lead to the formation of organic hydroperoxides and other products, competing with the PAN formation pathway. doi.org
While this compound is a product of atmospheric oxidation, its chemistry is also linked to the formation of secondary organic aerosols (SOA). Organic nitrates, formed from the oxidation of volatile organic compounds (VOCs) by the nitrate radical (NO₃), are known to be significant components of SOA, particularly during nighttime chemistry. copernicus.orgcopernicus.orgnih.gov
Studies on the oxidation of various biogenic VOCs, such as β-pinene, by nitrate radicals show that organic nitrates can comprise a large fraction (estimated at 45-74%) of the resulting aerosol mass. uky.edu The decomposition of this compound releases NO₂ and peroxy radicals, which fuel further photochemical oxidation cycles, contributing to the formation of ozone and the suite of oxidized organic molecules that can partition into the aerosol phase, thus contributing to SOA mass. wikipedia.orgwikipedia.org
Aqueous Phase Degradation of this compound
While primarily a gas-phase pollutant, this compound can be removed from the atmosphere by partitioning into aqueous phases like cloud droplets, fog, and wet aerosols, where it can undergo degradation.
Hydrolysis is recognized as a potentially important environmental fate for PANs in the aqueous phase. nih.gov Studies on peroxyacetyl nitrate (PAN) show that it decomposes in water, with one of the products being hydrogen peroxide. nih.gov The reaction is relatively rapid, with measured first-order rate constants corresponding to half-lives of approximately 18 to 34 minutes in distilled water at 20°C. nih.gov This suggests that uptake into cloud water followed by hydrolysis can be an effective atmospheric sink.
Computational studies on structurally related simple alkyl nitrates (including butyl nitrate) indicate that hydrolysis can proceed under neutral, acidic, or basic conditions, with the reaction with the hydroxyl ion (basic hydrolysis) being the most kinetically and thermodynamically favorable pathway. helsinki.fi It is plausible that this compound follows a similar pattern, readily hydrolyzing in aqueous aerosols. uky.eduhelsinki.fi
Table 2: Experimentally Measured First-Order Hydrolysis Rate Constants and Half-Lives for Peroxyacetyl Nitrate (PAN) in Distilled Water at 293.2 K (20°C)
| Rate Constant (k, sec⁻¹) | Half-Life (t½, minutes) |
|---|---|
| 3.4 x 10⁻⁴ | 33.6 |
| 4.0 x 10⁻⁴ | 28.8 |
| 6.4 x 10⁻⁴ | 18.0 |
| 3.9 x 10⁻⁴ | 26.9 |
Data sourced from PubChem, citing original research. nih.gov
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive and non-selective radical species, most notably the hydroxyl radical (•OH).
There is currently no specific research available in the reviewed scientific literature on the application of AOPs for the remediation of this compound. However, AOPs are known to be effective for the degradation of a wide range of recalcitrant organic pollutants, including nitroaromatics and other nitrogen-containing compounds. Given its organic structure, it is highly probable that this compound would be susceptible to degradation by the powerful radicals generated during AOPs. The processes would likely break down the molecule into simpler, less harmful compounds such as short-chain organic acids, carbon dioxide, and inorganic nitrate.
Biological and Enzymatic Degradation Research
The biological and enzymatic degradation of "this compound" is a subject of significant interest due to its potential environmental persistence and the presence of two reactive functional groups: a peroxide linkage and a nitro group. While specific research on the biodegradation of this exact compound is not extensively documented in publicly available literature, the degradation pathways can be inferred from studies on structurally related compounds, namely organic peroxides, nitroalkanes, and peroxy acids.
Microbial systems have evolved diverse strategies to metabolize organic compounds, and it is plausible that "this compound" could be degraded through a combination of pathways that target its peroxide and nitro moieties. The presence of both an oxidizing functional group (peroxide) and a reducible functional group (nitro) suggests that both oxidative and reductive enzymatic processes could be involved in its breakdown.
Enzymatic Attack on the Peroxide Group
The peroxide bond (O-O) is inherently weak and susceptible to enzymatic cleavage. Several classes of enzymes are known to act on organic peroxides.
Peroxidases and Catalases: These enzymes are ubiquitous in aerobic and facultative anaerobic microorganisms and play a crucial role in detoxifying reactive oxygen species. Horseradish peroxidase (HRP), for example, has been studied for its ability to degrade organic pollutants by generating highly reactive radicals. nih.gov It is conceivable that peroxidases could initiate the degradation of "this compound" by cleaving the peroxide bond, leading to the formation of radical intermediates. These radicals could then undergo further transformation. Catalase is another key enzyme that decomposes hydrogen peroxide and other peroxides, potentially playing a role in the degradation of peroxide-containing compounds. frontiersin.org
Lipases and Esterases: Research has shown that some hydrolases, such as lipases and esterases, can catalyze the degradation of peroxycarboxylic acids. researchgate.netconsensus.app While "this compound" is not a peroxycarboxylic acid, the ability of these enzymes to interact with the acyl portion of related molecules suggests a potential for hydrolytic activity on the ester-like structure of the compound, which could lead to its breakdown.
The degradation of aliphatic hydrocarbons can also proceed through the formation of peroxide intermediates, which are subsequently metabolized. nih.gov This indicates that microbial systems possess the enzymatic machinery to handle peroxide structures as part of their metabolic pathways.
Enzymatic Transformation of the Nitro Group
The nitro group is a common feature in many synthetic compounds, and various microbial degradation pathways have been identified for nitroaromatic and nitroalkane compounds.
Reductive Pathways: A common route for the microbial degradation of nitro-substituted compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.gov This reduction is often a co-metabolic process, requiring an external carbon source to provide the necessary reducing equivalents. consensus.app A variety of anaerobic and facultative anaerobic bacteria, such as those from the genera Desulfovibrio and Clostridium, are capable of these transformations. nih.gov
Oxidative Pathways: Aerobic bacteria have evolved mechanisms to remove nitro groups from organic molecules oxidatively. Monooxygenase and dioxygenase enzymes can hydroxylate the molecule, leading to the elimination of the nitro group as nitrite. nih.gov While this is well-documented for nitroaromatic compounds, similar enzymatic logic could apply to nitroalkanes. For instance, nitroalkane oxidase from Fusarium oxysporum is known to act on nitroalkanes. cswab.org
Hypothesized Degradation Pathway for this compound
Based on the degradation pathways of related compounds, a plausible multi-step degradation pathway for "this compound" can be proposed:
Initial Cleavage of the Peroxide Bond: The degradation is likely initiated by an enzymatic attack on the peroxide linkage, catalyzed by a peroxidase or a similar enzyme. This would result in the formation of two radical species.
Transformation of Intermediates: These highly reactive radical intermediates would likely undergo further, rapid transformations. This could involve abstraction of hydrogen atoms from the surrounding medium or intramolecular rearrangements.
Degradation of the Nitroalkane Moiety: The resulting nitro-containing fragment would then be subject to either reductive or oxidative degradation, as described above, leading to the removal or transformation of the nitro group.
Metabolism of the Butyl Moiety: The remaining four-carbon chain would likely be channeled into central metabolic pathways, such as the beta-oxidation pathway for fatty acids, and ultimately be mineralized to carbon dioxide and water. dovepress.com
The following table summarizes the key enzymes and microbial genera known to be involved in the degradation of related compound classes.
Table 1: Enzymes and Microorganisms Involved in the Degradation of Related Compound Classes
| Compound Class | Key Enzymes | Exemplary Microbial Genera |
|---|---|---|
| Organic Peroxides | Peroxidases, Catalases, Lipases, Esterases | Pseudomonas, Corynebacterium, Xanthomonas nih.gov |
| Nitroaromatic Compounds | Nitroreductases, Monooxygenases, Dioxygenases | Desulfovibrio, Clostridium, Pseudomonas, Burkholderia nih.govdtic.mil |
| Peroxycarboxylic Acids | Lipases, Esterases, Cholinesterases | Rhizopus oryzae researchgate.net |
| Aliphatic Hydrocarbons | Monooxygenases, Dioxygenases | Pseudomonas, Bacillus nih.gov |
It is important to note that the actual degradation pathway of "this compound" in a specific environment will depend on a variety of factors, including the microbial community present, oxygen availability, pH, and the presence of other organic compounds. mdpi.com Further experimental research is necessary to fully elucidate the specific enzymes and microorganisms responsible for its biodegradation and to determine the kinetics and endpoints of the process.
Advanced Analytical Techniques for Peroxide, Nitro 1 Oxobutyl Research
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Peroxide Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including peroxides. For compounds analogous to Peroxide, nitro 1-oxobutyl, such as peroxyacetic acid, NMR provides critical data on the chemical environment of protons and carbon atoms. While specific NMR data for this compound is not extensively published, analysis of related peroxy compounds shows characteristic chemical shifts. The proton on the carbon adjacent to the peroxy group typically appears in a specific region of the ¹H NMR spectrum. Similarly, ¹³C NMR can identify the carbonyl carbon and other carbons in the alkyl chain.
| Nucleus | Typical Chemical Shift Range (ppm) for Related Peroxyacyl Nitrates | Structural Assignment |
| ¹H | 2.0 - 2.5 | Protons on the α-carbon to the carbonyl group |
| ¹H | 1.5 - 1.8 | Protons on the β-carbon |
| ¹H | 0.9 - 1.2 | Protons on the terminal methyl group |
| ¹³C | 160 - 170 | Carbonyl carbon (C=O) |
| ¹³C | 30 - 40 | α-carbon |
| ¹³C | 15 - 25 | β-carbon |
| ¹³C | 10 - 15 | Terminal methyl carbon |
Note: The data presented is representative of the peroxyacyl nitrate (B79036) class of compounds and serves as an illustrative guide for the analysis of this compound.
Mass Spectrometry (MS) for Reaction Product Identification
Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of reaction products. In the analysis of peroxyacyl nitrates (PANs), electron ionization (EI) and chemical ionization (CI) are commonly used techniques. For peroxybutyryl nitrate (PBN), a close analogue, mass spectrometry often does not show the molecular ion due to the compound's instability. Instead, characteristic fragment ions are observed.
Negative ion chemical ionization (NICI) is particularly sensitive for PANs. The mass spectra are often simple, dominated by the [NO₂]⁻ ion at m/z 46 and the carboxylate anion, such as the butyrate (B1204436) ion [CH₃CH₂CH₂COO]⁻ at m/z 87 for PBN. These fragments are crucial for identifying the specific PAN in a complex mixture.
| Ion (m/z) | Relative Abundance in NICI-MS | Identity |
| 46 | High | [NO₂]⁻ |
| 87 | High | Butyrate anion [CH₃CH₂CH₂COO]⁻ |
Data based on the analysis of peroxybutyryl nitrate (PBN).
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify functional groups by analyzing their characteristic vibrational frequencies. For peroxyacyl nitrates, IR spectroscopy shows strong absorption bands corresponding to the nitro (-NO₂), carbonyl (C=O), and peroxy (-O-O-) groups. These distinct bands allow for the unambiguous identification and quantification of PANs in atmospheric samples.
The vibrational spectrum of PBN has been thoroughly studied. Key absorption bands in the infrared spectrum provide a molecular fingerprint for its detection.
| Vibrational Mode | IR Absorption Frequency (cm⁻¹) for PBN |
| Asymmetric NO₂ stretch | ~1740 |
| Symmetric NO₂ stretch | ~1300 |
| Carbonyl C=O stretch | ~1840 |
| C-O stretch | ~1000-1200 |
| O-O stretch | ~800-900 |
Source: Data compiled from typical values for peroxyacyl nitrates.
Chromatographic Separations for this compound and its Derivatives
Chromatography is essential for separating complex mixtures of volatile and semi-volatile organic compounds, including various peroxide derivatives.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a premier technique for separating volatile compounds like PANs. When coupled with a mass spectrometer (GC-MS), it allows for both separation and positive identification. In the analysis of PANs, the sample is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
For PANs, specialized GC techniques are often required due to their thermal instability. Electron capture detectors (ECD) are highly sensitive to the electronegative nitrate group, making GC-ECD a standard method for atmospheric measurements. When using GC-MS, the mass spectrometer provides definitive structural information based on the fragmentation patterns of the eluting compounds.
| Parameter | Typical Value/Condition for PANs Analysis |
| Column Type | Capillary column (e.g., DB-5, DB-1701) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless at low temperature |
| Temperature Program | Ramped from a low initial temperature (e.g., 30-40°C) |
| Detection | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |
Liquid Chromatography (LC) Techniques
While GC is more common for volatile PANs, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can be used for less volatile or thermally labile peroxide compounds. In LC, the separation occurs as the sample travels through a column packed with a stationary phase, carried by a liquid mobile phase.
For peroxide analysis, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Detection can be achieved using a UV detector, as many organic peroxides and nitro compounds absorb ultraviolet light. Coupling LC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity, allowing for the identification of compounds based on their mass-to-charge ratio after chromatographic separation. This is particularly useful for analyzing complex reaction mixtures where peroxides are present alongside other non-volatile products.
Electrochemical Methods for this compound Detection and Quantification
Electrochemical methods offer high sensitivity, rapid response times, and excellent selectivity for the analysis of electroactive species like this compound. acs.org These techniques are based on measuring the electrical signals generated during the electrochemical oxidation or reduction of the analyte. For compounds containing nitro and peroxide groups, electrochemical sensors provide a powerful tool for detection and quantification. acs.orgacs.org
Cyclic voltammetry (CV) and various amperometric techniques are commonly employed. nih.govscispace.com In a typical setup, a three-electrode system is used, consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum wire). acs.org The choice of working electrode material is critical for achieving high sensitivity and selectivity. Modified electrodes, such as those functionalized with specific nanomaterials or polymers, are often developed to enhance the electrochemical response towards the target analyte. acs.orgnih.gov
For instance, research on the electrochemical detection of related compounds, such as peroxynitrite and nitrophenols, demonstrates the effectiveness of these methods. Boron-doped diamond (BDD) microelectrodes modified with hemin (B1673052) and polyethylenedioxythiophene (PEDOT) have been used for the selective quantification of peroxynitrite, a reactive species with some similarities to this compound. nih.gov These sensors exhibit low detection limits and high sensitivity. nih.gov Similarly, nanocomposite-modified electrodes, such as those based on graphene, have shown excellent performance in detecting nitroaromatic compounds. acs.orgscispace.com The electrocatalytic properties of these modified surfaces facilitate the reduction of the nitro group, leading to a measurable signal. acs.org
The table below summarizes the performance of various electrochemical sensors used for the detection of related nitro and peroxide compounds, providing an insight into the potential analytical parameters for this compound.
Table 1: Performance of Electrochemical Sensors for Related Compounds
| Analyte | Electrode System | Technique | Linear Range | Limit of Detection (LOD) | Source(s) |
|---|---|---|---|---|---|
| Peroxynitrite (PON) | Hemin-PEDOT BDD Microelectrode | Amperometry | Not specified | 10 ± 0.5 nM | nih.gov |
| p-Nitrophenol | Nanoporous Gold (NPG) | Cyclic Voltammetry | 0.25 to 10 mg/L | Not specified | researchgate.net |
| 4-Nitrophenol | SrTiO3/Ag/rGO/SPCE | Voltammetry | Not specified | 0.03 µM | acs.org |
Chemiluminescence and Spectrophotometric Assays for Peroxide Quantitation
Chemiluminescence and spectrophotometric assays are widely used for the quantification of peroxides due to their sensitivity and specificity. nih.govthermofisher.com
Chemiluminescence Assays: Chemiluminescence is the emission of light as a result of a chemical reaction. thermofisher.com These assays are known for their high sensitivity and low background noise. bpsbioscience.com The most common chemiluminescent reagent for peroxide detection is luminol (B1675438). nih.govthermofisher.com In the presence of a catalyst (such as a metal ion or an enzyme like horseradish peroxidase), luminol is oxidized by the peroxide, leading to the formation of an excited-state product (3-aminophthalate) that emits light upon decaying to its ground state. thermofisher.com The intensity of the emitted light is proportional to the peroxide concentration.
The application of luminol-based chemiluminescence has been successfully demonstrated for the detection of various organic peroxides in different matrices. nih.gov The sensitivity of the method can be influenced by the type of peroxide (e.g., peroxyacid, hydroperoxide, diacyl peroxide) and the reaction medium. nih.gov For example, the addition of surfactants like sodium dodecyl sulphate (SDS) can enhance the chemiluminescence intensity in two-phase systems. nih.gov
Spectrophotometric Assays: Spectrophotometric methods, particularly colorimetric assays, are a mainstay in peroxide quantification. A common approach is the determination of the Peroxide Value (PV), which measures the concentration of hydroperoxides formed during the initial stages of oxidation. researchgate.netresearchgate.net The iodometric titration method is a classic example, where peroxides react with potassium iodide in an acidic solution to liberate iodine. cloudfront.net The amount of liberated iodine, which is proportional to the peroxide content, is then determined by titration with a standard sodium thiosulfate (B1220275) solution, often using a starch indicator to visualize the endpoint. cloudfront.net
Alternative colorimetric methods, such as the ferrous xylenol orange (FOX) method, are also employed. researchgate.net These assays are based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide. The resulting ferric ions then form a colored complex with a specific dye (e.g., xylenol orange), and the absorbance of this complex is measured spectrophotometrically. researchgate.net
The table below provides a comparison of different spectrophotometric and chemiluminescence methods used for peroxide analysis.
Table 2: Comparison of Spectrophotometric and Chemiluminescence Methods for Peroxide Quantification
| Method Type | Principle | Common Reagents | Detection | Key Advantages | Source(s) |
|---|---|---|---|---|---|
| Chemiluminescence | Oxidation of a substrate leading to light emission. | Luminol, Horseradish Peroxidase (HRP) | Light intensity measurement | High sensitivity, large dynamic range, low background. | nih.govthermofisher.combpsbioscience.com |
| Iodometric Titration | Oxidation of iodide to iodine by peroxides. | Potassium iodide, Sodium thiosulfate, Starch indicator | Titration (visual or potentiometric endpoint) | Standardized, widely accepted method. | researchgate.netcloudfront.net |
Applications of Peroxide, Nitro 1 Oxobutyl in Specialized Chemical Research
Polymerization Initiators and Polymer Modification Research
Organic peroxides are widely utilized as initiators in the production of a variety of polymers. The thermal or photochemical decomposition of the peroxide bond generates free radicals that can initiate the polymerization of monomers.
The primary role of peroxide, nitro 1-oxobutyl in polymerization is to serve as a source of free radicals. ontosight.ai The decomposition of the peroxide linkage (O-O) results in the formation of highly reactive radical species. These radicals then attack the double bonds of unsaturated monomers, initiating a chain reaction that leads to the formation of a polymer. The presence of the nitro group and the 1-oxobutyl group can influence the reactivity of the initiating radicals and, consequently, the kinetics of the polymerization process and the properties of the resulting polymer.
In addition to initiating polymerization, this compound can be employed as a cross-linking or curing agent for polymers. ontosight.ai This process involves the formation of chemical bonds between polymer chains, which enhances the material's mechanical strength, thermal stability, and chemical resistance. ontosight.ai The free radicals generated from the peroxide can abstract hydrogen atoms from the polymer backbone, creating reactive sites that can then combine to form cross-links. Innovations in this area focus on controlling the cross-linking density and achieving desired material properties for specific applications, such as in the production of composite materials where the peroxide acts as a curing agent to solidify and harden the final product. ontosight.ai
Oxidation Reactions in Organic Synthesis Driven by this compound
The oxidizing power of peroxides makes them valuable reagents in various organic transformations. The weak O-O bond can cleave to provide oxygen atoms for oxidation reactions.
Research in this area investigates the utility of this compound in the controlled oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Further oxidation of aldehydes to carboxylic acids is also a key area of study. The reaction mechanism typically involves the transfer of an oxygen atom from the peroxide to the substrate. The efficiency and selectivity of these oxidations are influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.
The reaction of this compound with olefins and other unsaturated compounds is a significant area of research. This can lead to the formation of epoxides or other peroxidized products. The electrophilic nature of the peroxide's oxygen atoms allows for addition across the double or triple bonds of unsaturated substrates. The resulting peroxidized compounds can be stable intermediates or can be further transformed into other functional groups, making this a versatile method in synthetic organic chemistry.
Role in Energetic Materials Chemistry Research (Mechanistic Aspects)
The presence of both a peroxide (oxidizer) and a nitro group (energetic functional group) within the same molecule makes this compound a compound of interest in the field of energetic materials. Research in this domain focuses on understanding the decomposition mechanisms and the energetic output of such compounds. The thermal decomposition of this compound can be rapid and exothermic, a characteristic of energetic materials. ontosight.ai Mechanistic studies are crucial for understanding the stability of the compound and its potential applications, as well as for ensuring safe handling protocols. ontosight.ai
Q & A
Q. How can the PICOT framework be applied to structure research questions on nitro 1-oxobutyl peroxide's environmental fate?
- Methodological Answer :
- P opulation: Aquatic ecosystems exposed to nitro 1-oxobutyl peroxide.
- I ntervention: Photodegradation under UV light.
- C omparison: Degradation in dark vs. light conditions.
- O utcome: Half-life and toxicity of degradation products.
- T ime: 30-day monitoring period.
Use this framework to guide literature reviews (PubMed, Web of Science) and experimental design for environmental persistence studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
